molecular formula C4H11ClFN B1442542 2-Fluoro-2-methylpropan-1-amine hydrochloride CAS No. 879001-63-5

2-Fluoro-2-methylpropan-1-amine hydrochloride

Cat. No. B1442542
M. Wt: 127.59 g/mol
InChI Key: REOSCHXVONAVMN-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 879001-63-5. It has a molecular weight of 127.59 and its linear formula is C4H11ClFN . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-methylpropan-1-amine hydrochloride is based on its linear formula, C4H11ClFN . The molecule consists of 4 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-Fluoro-2-methylpropan-1-amine hydrochloride is a solid substance. It is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Novel Synthesis and Derivatives

2-Fluoro-2-methylpropan-1-amine hydrochloride has been utilized in the synthesis of novel compounds. For instance, Anderson, Burks, and Harruna (1988) detailed the synthesis of 3-fluoro-1-aminoadamantane, a derivative of the amine, using a convenient and rapid three-step reaction sequence (Anderson, Burks, & Harruna, 1988).

Pharmacokinetics of Novel Inhibitors

In the realm of pharmacology, the compound has been studied for its potential in cancer treatment. Teffera et al. (2013) investigated the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting how the compound undergoes specific enzymatic hydrolysis (Teffera et al., 2013).

NMDA Receptor Antagonism

It has also been examined for its neuroprotective potential. Moe et al. (1999) synthesized NPS 1392, a potent, stereoselective antagonist of the NMDA receptor, which is significant for treating ischemic stroke (Moe et al., 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, and P403+P233 .

properties

IUPAC Name

2-fluoro-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOSCHXVONAVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-2-methylpropan-1-amine hydrochloride

CAS RN

879001-63-5
Record name 2-fluoro-2-methylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Li, Z Tan, Y Xu, KPS Sidhu, B Qu… - … Process Research & …, 2022 - ACS Publications
The development of large-scale syntheses of two beta-site amyloid precursor protein cleaving enzyme (BACE) inhibitors is described. New methodologies were discovered to overcome …
Number of citations: 3 pubs.acs.org

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